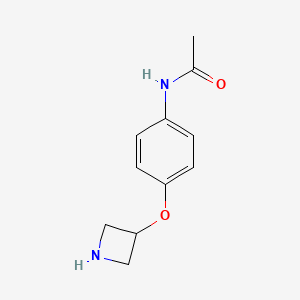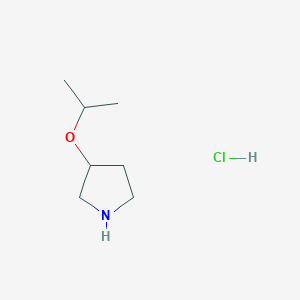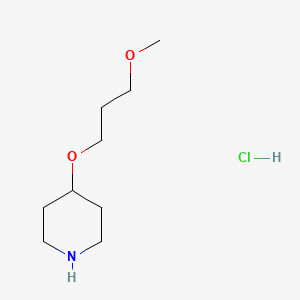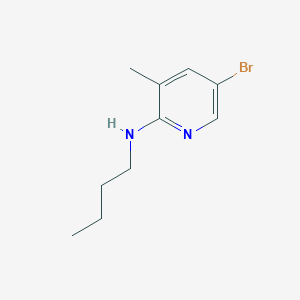
5-bromo-N-butyl-3-methylpyridin-2-amine
Vue d'ensemble
Description
5-bromo-N-butyl-3-methylpyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a butyl group at the nitrogen atom, and a methyl group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-butyl-3-methylpyridin-2-amine can be achieved through several steps:
Bromination: The starting material, 3-methylpyridine, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5th position, forming 5-bromo-3-methylpyridine.
Amination: The brominated compound is then subjected to nucleophilic substitution with butylamine under basic conditions to replace the bromine atom with the butyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N-butyl-3-methylpyridin-2-amine can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate as bases, solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium phosphate.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl and styrene derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used to synthesize more complex molecules for pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: Acts as a ligand to form metal complexes with potential catalytic properties.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Intermediate for the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 5-bromo-N-butyl-3-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific bioactive molecule derived from this compound.
Comparaison Avec Des Composés Similaires
5-bromo-3-methylpyridin-2-amine: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
N-butyl-3-methylpyridin-2-amine: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.
5-bromo-2-methylpyridin-3-amine: Similar structure but with different substitution pattern, affecting its chemical and biological properties.
Uniqueness: 5-bromo-N-butyl-3-methylpyridin-2-amine is unique due to the presence of both the bromine atom and the butyl group, which confer specific reactivity and potential bioactivity. This combination allows for versatile functionalization and the development of diverse derivatives with tailored properties for various applications.
Propriétés
IUPAC Name |
5-bromo-N-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-5-12-10-8(2)6-9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVIZNJTSEZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


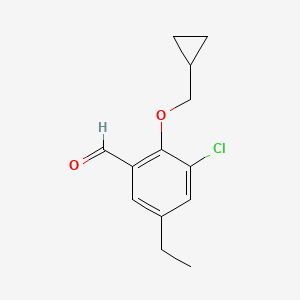
![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)

![4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1424016.png)
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)
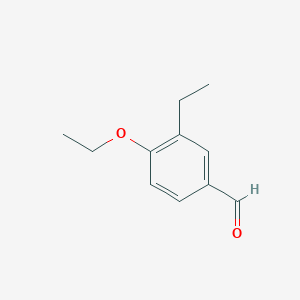
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
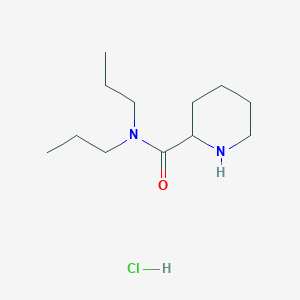
![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)
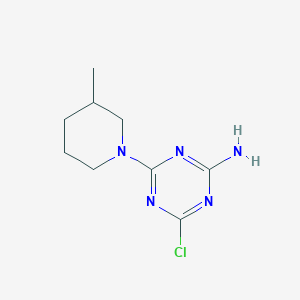
![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)
